Anandamide
Overview
Description
Anandamide, also known as N-arachidonoylethanolamine (AEA), is a fatty acid neurotransmitter . It was the first endocannabinoid to be discovered and participates in the body’s endocannabinoid system by binding to cannabinoid receptors . These are the same receptors that the psychoactive compound THC in cannabis acts on . Anandamide is found in nearly all tissues in a wide range of animals . It is derived from the non-oxidative metabolism of arachidonic acid, an essential omega-6 fatty acid .
Synthesis Analysis
Anandamide is synthesized from N-arachidonoyl phosphatidylethanolamine by multiple pathways . It is synthesized through ligation of a previously membrane-bound arachidonic acid and a membrane-bound phosphatidylethanolamine forming an N-arachadonoyl phosphatidylethanolamine (NArPE) . Release of Anandamide from the composite molecule is accomplished by a series of phospholipases .
Molecular Structure Analysis
Anandamide is an ethanolamide derivative of arachidonic acid (AA) that serves to activate primarily cannabinoid and vanilloid receptors . Molecular modeling simulations suggest that anandamide can adopt a shape that is remarkably complementary to cholesterol .
Chemical Reactions Analysis
Anandamide is a lipid neurotransmitter derived from arachidonic acid, a polyunsaturated fatty acid . The chemical differences between anandamide and arachidonic acid result in a slightly enhanced solubility in water and absence of an ionizable group for the neurotransmitter compared with the fatty acid .
Physical And Chemical Properties Analysis
Anandamide appears as a colorless to light yellow viscous liquid . Its chemical formula is C22H37NO2 and it has a molar mass of 347.53 g/mol . The initial boiling point and boiling range is 522.3±50.0 °C .
Scientific Research Applications
Neurological and Psychotropic Effects : Anandamide has been identified as a brain constituent that binds to cannabinoid receptors, influencing neurological and psychotropic responses. It exhibits properties typical of competitive ligands and may function as a natural ligand for cannabinoid receptors, affecting things like analgesia, activity levels, and hypothermia (Devane et al., 1992).
Therapeutic Potential in Neurology and Psychiatry : Elevated levels of anandamide in cerebrospinal fluid were observed in initial prodromal states of psychosis, suggesting a protective role of the endocannabinoid system in early schizophrenia (Koethe et al., 2009).
Cellular Communication and Neurophysiology : Anandamide can regulate gap-junction permeability in astrocytes, impacting intercellular communication and neuron–glial interactions. This regulation may control calcium wave propagation in astrocytes, influencing neuronal activity (Venance et al., 1995).
Appetite and Cognitive Functions : Intrahypothalamic administration of anandamide has been shown to stimulate appetite in rats, indicating its role in appetite modulation (Jamshidi & Taylor, 2001). Additionally, low doses of anandamide affected food intake and cognitive functions in diet-restricted mice, suggesting implications for conditions like cachexia and anorexia (Hao et al., 2000).
Reproductive Health : Anandamide levels in the mouse uterus are associated with uterine receptivity for embryo implantation. Fluctuations in anandamide levels could be crucial in early pregnancy and female infertility (Schmid et al., 1997).
Impact on Cellular Health : Anandamide induces cell death through lipid rafts in hepatic stellate cells, pointing to its potential role in liver diseases and fibrogenesis (Yang et al., 2010).
Safety And Hazards
In case of skin contact with Anandamide, it is advised to wash off with soap and plenty of water . If inhaled, move the person into fresh air and if not breathing, give artificial respiration . In case of eye contact, flush eyes with water as a precaution . If swallowed, never give anything by mouth to an unconscious person and rinse mouth with water .
Future Directions
Anandamide is being explored for its role in diabetic neuropathy/neuropathy, as cannabinoids as well as exogenous or endogenous anandamide, demonstrate broad-spectrum antinociceptive properties in a model of painful diabetic neuropathy . This is mediated through peripheral activation of both cannabinoid receptors, i.e., CB1 and CB2 . Future research could focus on the therapeutic potential of Anandamide and its role in the endocannabinoid system .
properties
IUPAC Name |
(5Z,8Z,11Z,14Z)-N-(2-hydroxyethyl)icosa-5,8,11,14-tetraenamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)23-20-21-24/h6-7,9-10,12-13,15-16,24H,2-5,8,11,14,17-21H2,1H3,(H,23,25)/b7-6-,10-9-,13-12-,16-15- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGEQQWMQCRIYKG-DOFZRALJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H37NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301017453 | |
Record name | Anandamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301017453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Anandamide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0004080 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Anandamide | |
CAS RN |
94421-68-8 | |
Record name | Anandamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=94421-68-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Anandamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094421688 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Anandamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301017453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ANANDAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UR5G69TJKH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Anandamide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0004080 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Citations
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